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Compound of Interest

Compound Name: Epicinchonidine

CAS No.: 550-54-9

Cat. No.: B123159 Get Quote

Executive Summary
Cinchona alkaloids—specifically Quinine (QN), Quinidine (QD), Cinchonine (CN), and

Cinchonidine (CD)—present a classic analytical challenge. They exist as diastereomeric pairs

with identical molecular weights (

for QN/QD;

for CN/CD), making them isobaric in MS1 spectra.

Differentiation relies on Tandem Mass Spectrometry (MS/MS) fragmentation patterns and,

increasingly, Ion Mobility Spectrometry (IMS). While the m/z of fragment ions are often identical

between diastereomers, the Relative Abundance (RA) of specific product ions and their

Collisional Cross Sections (CCS) provide the necessary orthogonality for identification.
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Isomer MW (Da) Precursor Substituent (R)
Stereochemist
ry (C8, C9)

Quinine (QN) 324.42 325.2
Methoxy (-

OCH3)
8S, 9R

Quinidine (QD) 324.42 325.2
Methoxy (-

OCH3)
8R, 9S

Cinchonidine

(CD)
294.39 295.2 Hydrogen (-H) 8S, 9R

Cinchonine (CN) 294.39 295.2 Hydrogen (-H) 8R, 9S

Fragmentation Mechanics & Pathways
The fragmentation of protonated Cinchona alkaloids (

) in ESI-MS/MS is driven by the cleavage of the C8–C9 bond connecting the rigid quinuclidine
ring to the quinoline moiety.

Primary Fragmentation Channels
Water Loss (Neutral Loss -18 Da):

The hydroxyl group at C9 is labile.

QN/QD (m/z 325)

m/z 307

CN/CD (m/z 295)

m/z 277

C8–C9 Cleavage (Quinuclidine vs. Quinoline retention):

The charge can be retained on either the quinuclidine nitrogen (aliphatic) or the quinoline

nitrogen (aromatic).
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Quinuclidine Fragment:m/z 136 (Common to all four isomers).

Quinoline Fragment:

QN/QD:m/z 160 (Methoxy-quinoline cation).

CN/CD:m/z 130 (Quinoline cation).

Visualization: Fragmentation Pathway (Graphviz)
The following diagram illustrates the competitive fragmentation pathways for Quinine/Quinidine

(m/z 325).

Precursor [M+H]+
m/z 325

[M+H - H2O]+
m/z 307-18 Da (H2O)
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(Methoxy-quinoline)

m/z 160

C8-C9 Cleavage
(Charge on Quinoline)

Quinuclidine Ion
m/z 136

C8-C9 Cleavage
(Charge on Quinuclidine)

Rearrangement
Product
m/z 253

-72 Da
(Side chain loss)

Click to download full resolution via product page

Caption: Competitive ESI-CID fragmentation pathways for protonated Quinine/Quinidine (m/z

325). The ratio of m/z 307 to m/z 160 is a key differentiator.

Comparative Analysis: Differentiating Isomers
A. Quinine (QN) vs. Quinidine (QD)
While both yield ions at m/z 307, 253, 160, and 136, the intensity ratios differ due to the

stereochemical influence on the stability of the transition states during fragmentation.
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Diagnostic Feature Quinine (QN) Quinidine (QD)

m/z 307 (Water Loss) High Abundance High Abundance

m/z 160 (Quinoline) Moderate Moderate

m/z 136 (Quinuclidine) Variable Variable

Differentiation Strategy

Requires chromatographic

separation or Ion Mobility. QN

typically elutes earlier on C18

columns than QD.

QD often shows a slightly

higher ratio of m/z 160/136 in

specific collision energies, but

this is instrument-dependent.

Expert Insight: Do not rely solely on direct infusion MS/MS for de novo identification of QN vs.

QD. The energy barriers for C8-C9 cleavage are similar. Chromatographic retention time (using

the protocol below) is the primary validator.

B. Cinchonine (CN) vs. Cinchonidine (CD)
These lack the methoxy group, shifting the precursor to m/z 295.

Diagnostic Feature Cinchonidine (CD) Cinchonine (CN)

Precursor m/z 295 m/z 295

Major Fragment m/z 136 (Quinuclidine) m/z 136 (Quinuclidine)

Quinoline Fragment m/z 130 m/z 130

Secondary Fragment m/z 277 (-H2O) m/z 277 (-H2O)

Experimental Protocol: LC-MS/MS Differentiation
To ensure scientific integrity, this protocol uses a standard C18 separation coupled with ESI-

MS/MS. This method validates the identity of isomers via retention time and mass spectral

matching.

Phase 1: Sample Preparation
Extraction: Weigh 100 mg of Cinchona bark powder.
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Solvent: Add 10 mL of Ethanol:Water (80:20 v/v) with 0.1% Formic Acid.

Process: Sonicate for 20 minutes at room temperature. Centrifuge at 10,000 rpm for 5

minutes.

Dilution: Dilute supernatant 1:100 with mobile phase A prior to injection.

Phase 2: LC-MS/MS Parameters
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 100 mm x 3 mm, 3.5 µm).

Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient:

0-1 min: 15% B

1-10 min: Linear gradient to 50% B

10-12 min: 95% B (Wash)

Flow Rate: 0.4 mL/min.[2]

Injection Volume: 5 µL.

Phase 3: Mass Spectrometry Settings (ESI+)
Source: Electrospray Ionization (Positive Mode).[2][3][4][5][6]

Capillary Voltage: 3.5 kV.

Desolvation Temp: 350°C.

Collision Energy (CID): Stepped energy (15, 30, 45 eV) is recommended to observe both the

fragile water-loss ion (low energy) and the skeletal cleavage ions (high energy).
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Check 1: Does the m/z 325 peak show a daughter ion at m/z 307? (Confirms Hydroxyl

group).

Check 2: Does the m/z 325 peak show m/z 160? (Confirms Methoxy-quinoline / Quinine-

type).

Check 3: Does the m/z 295 peak show m/z 130? (Confirms Desmethoxy-quinoline /

Cinchonine-type).

Advanced Differentiation: Ion Mobility
For laboratories equipped with Ion Mobility Mass Spectrometry (IM-MS), the isomers can be

separated by their gas-phase shape (Collisional Cross Section, CCS) without extensive

chromatography.

Quinine (QN): More compact gas-phase conformation (Lower CCS).

Quinidine (QD): More extended conformation (Higher CCS).

Note: Specific CCS values vary by drift gas (

vs He) and instrument calibration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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